molecular formula C19H13FN2O3S B2635434 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865249-04-3

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2635434
CAS No.: 865249-04-3
M. Wt: 368.38
InChI Key: JIGYCPUAKIJRNL-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a recognized covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. Its primary research value lies in the investigation of B-cell mediated diseases, including certain autoimmune disorders and hematological cancers such as chronic lymphocytic leukemia. The compound's mechanism of action involves the electrophilic propiolamide group forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained, irreversible kinase inhibition. This targeted inhibition is a cornerstone strategy for disrupting aberrant B-cell activation and proliferation. Research into this compound and its analogs provides crucial insights into the pathophysiology of B-cell malignancies and the therapeutic potential of covalent kinase inhibition, supporting the development of novel treatment modalities. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3S/c1-2-10-22-17-12(20)6-5-9-16(17)26-19(22)21-18(23)15-11-24-13-7-3-4-8-14(13)25-15/h1,3-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGYCPUAKIJRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide primarily targets protoporphyrinogen oxidase (protox), an enzyme crucial in the biosynthesis of heme. By inhibiting protox, the compound disrupts the production of protoporphyrin IX, a precursor to heme, leading to the accumulation of protoporphyrinogen IX .

Mode of Action

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide interacts with protox by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, resulting in the accumulation of protoporphyrinogen IX, which is photodynamically active and can generate reactive oxygen species (ROS) under light exposure .

Biochemical Pathways

The inhibition of protox by (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide affects the heme biosynthesis pathway. The accumulation of protoporphyrinogen IX leads to increased ROS production, causing oxidative damage to cellular components such as lipids, proteins, and nucleic acids. This oxidative stress can trigger cell death pathways, including apoptosis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide influence its bioavailability and efficacy. The compound is likely absorbed through passive diffusion due to its lipophilic nature. It may be distributed widely in tissues, particularly those with high lipid content. Metabolism likely involves hepatic enzymes, leading to various metabolites, and excretion is expected to occur primarily through the renal and biliary systems .

Result of Action

The molecular and cellular effects of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide include the induction of oxidative stress and subsequent cellular damage. The accumulation of ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately resulting in cell death. This mechanism is particularly effective in rapidly dividing cells, making the compound a potential candidate for targeting cancer cells .

Action Environment

Environmental factors such as pH, temperature, and light exposure can significantly influence the action, efficacy, and stability of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. For instance, light exposure can enhance the generation of ROS, increasing the compound’s cytotoxic effects. Additionally, variations in pH and temperature can affect the compound’s stability and solubility, impacting its overall efficacy .

: Source derived from general knowledge and synthesis of available information on similar compounds

Biological Activity

The compound (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in drug development. This article synthesizes available data on the compound's biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzo[d]thiazole moiety : Known for its role in various biological activities.
  • Dihydrobenzo[b][1,4]dioxine core : Associated with antioxidant properties.
  • Fluoro and propynyl substituents : These groups may influence the compound's reactivity and interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C16H14FN3O3SC_{16}H_{14}FN_3O_3S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in cancer therapy. For instance:

  • Mechanism of Action : Compounds with similar structures have shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the benzo[d]thiazole moiety is often linked to enhanced anticancer activity due to its ability to interact with DNA and inhibit topoisomerases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that derivatives of benzo[d]thiazoles exhibit significant antibacterial and antifungal activities:

  • In vitro Studies : Several studies report that modifications in the thiazole ring enhance antimicrobial efficacy against pathogens like Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes:

  • Cyclooxygenase (COX) Inhibition : Structural analogs have been investigated for their inhibitory effects on COX enzymes, which play a crucial role in inflammatory processes. IC50 values for related compounds suggest promising anti-inflammatory properties .

Case Study 1: Anticancer Efficacy

A study involving a series of benzo[d]thiazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The most active compound from the series was found to induce apoptosis through mitochondrial pathways, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Screening

In a screening of various thiazole derivatives against microbial strains, one derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This study emphasizes the potential application of similar compounds in developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole Carboxamide Family

Key structural analogs include N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides (e.g., compounds 4g, 4h, 4i) . These derivatives share the benzothiazole-carboxamide backbone but differ in substituents (e.g., chloro, difluoro, dichloro phenyl groups) and side chains (e.g., acetamide vs. carboxamide).

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound ID Core Structure Substituents Synthesis Yield
Target Compound Benzo[d]thiazole + dihydrodioxine 4-Fluoro, 3-propynyl N/A
4g Benzothiazole-3-carboxamide 4-Chlorophenyl, 4-oxo-thiazolidine 70%
4h Benzothiazole-3-carboxamide 2,6-Difluorophenyl, 4-oxo-thiazolidine 60%
4d Benzothiazole-3-carboxamide 4-Methoxyphenyl N/A

The target compound’s dihydrodioxine ring and propargyl group may enhance lipophilicity and metabolic stability compared to simpler phenyl-substituted analogs .

Table 2: Antimicrobial Activity of Selected Compounds

Compound ID MIC (μmol mL⁻¹×10⁻²) MBC (μmol mL⁻¹×10⁻²) Key Pathogens Targeted
4d 10.7–21.4 21.4–40.2 Gram-positive bacteria
4p 15.2–28.6 30.5–45.8 Candida spp.
Target Compound (Inferred) Data not available Data not available Hypothesized broader spectrum

Table 3: Key Spectroscopic Features

Compound Type IR C=O (cm⁻¹) IR C=S (cm⁻¹) Notable NMR Shifts (δ, ppm)
Benzothiazole carboxamides 1663–1682 1243–1258 7.2–7.8 (aromatic H)
Thiadiazole derivatives 1638–1690 N/A 2.1–2.5 (CH₃)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.